REACTION_SMILES
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[BH4-:1].[C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[N:11]1[CH2:12][CH2:13][C:14](=[O:21])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]21.[CH3:22][OH:23].[Na+:2]>>[C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[N:11]1[CH2:12][CH2:13][CH:14]([OH:21])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(C(=O)c2ccccc2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)N1CCC(O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |